molecular formula C9H9ClO4S B15090718 3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid

3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid

Cat. No.: B15090718
M. Wt: 248.68 g/mol
InChI Key: SUFJQZXGCWPTNC-UHFFFAOYSA-N
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Description

3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an allyloxy group, a chloro substituent, and a methoxy group attached to the thiophene ring, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: Starting from a suitable precursor, such as 2-chlorothiophene, the thiophene ring is constructed through cyclization reactions.

    Introduction of the allyloxy group: The allyloxy group can be introduced via an allylation reaction, where an allyl halide reacts with the thiophene derivative in the presence of a base.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using a methoxide ion.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy, chloro, and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thiophene core, combined with the allyloxy, chloro, and methoxy substituents, makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H9ClO4S

Molecular Weight

248.68 g/mol

IUPAC Name

4-chloro-5-methoxy-3-prop-2-enoxythiophene-2-carboxylic acid

InChI

InChI=1S/C9H9ClO4S/c1-3-4-14-6-5(10)9(13-2)15-7(6)8(11)12/h3H,1,4H2,2H3,(H,11,12)

InChI Key

SUFJQZXGCWPTNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(S1)C(=O)O)OCC=C)Cl

Origin of Product

United States

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